REACTION_CXSMILES
|
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O[CH2:13][CH3:14])(=O)C.O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C.CC(O)=O.CC(O)=O.CC(O)=O.CC(O)=O.[Rh].[Rh]>[C:13]1([CH:14]2[O:8][CH:1]2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:1.2,3.4,6.7.8.9.10.11|
|
Name
|
sulphide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( D )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
tosyl hydrazone
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate water
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.O
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.5 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The heterogeneous mixture was stirred rapidly at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 30° C.
|
Type
|
CUSTOM
|
Details
|
for 32 hours
|
Duration
|
32 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (2×0.5 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were then dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica
|
Type
|
WASH
|
Details
|
eluting with 0-25% DCM/petrol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(C2=CC=CC=C2)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 mg | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O[CH2:13][CH3:14])(=O)C.O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C.CC(O)=O.CC(O)=O.CC(O)=O.CC(O)=O.[Rh].[Rh]>[C:13]1([CH:14]2[O:8][CH:1]2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:1.2,3.4,6.7.8.9.10.11|
|
Name
|
sulphide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( D )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
tosyl hydrazone
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate water
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.O
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.5 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The heterogeneous mixture was stirred rapidly at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 30° C.
|
Type
|
CUSTOM
|
Details
|
for 32 hours
|
Duration
|
32 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (2×0.5 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were then dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica
|
Type
|
WASH
|
Details
|
eluting with 0-25% DCM/petrol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(C2=CC=CC=C2)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 mg | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O[CH2:13][CH3:14])(=O)C.O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C.CC(O)=O.CC(O)=O.CC(O)=O.CC(O)=O.[Rh].[Rh]>[C:13]1([CH:14]2[O:8][CH:1]2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:1.2,3.4,6.7.8.9.10.11|
|
Name
|
sulphide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( D )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
tosyl hydrazone
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate water
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.O
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.5 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The heterogeneous mixture was stirred rapidly at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 30° C.
|
Type
|
CUSTOM
|
Details
|
for 32 hours
|
Duration
|
32 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (2×0.5 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were then dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica
|
Type
|
WASH
|
Details
|
eluting with 0-25% DCM/petrol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(C2=CC=CC=C2)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 mg | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O[CH2:13][CH3:14])(=O)C.O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C.CC(O)=O.CC(O)=O.CC(O)=O.CC(O)=O.[Rh].[Rh]>[C:13]1([CH:14]2[O:8][CH:1]2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:1.2,3.4,6.7.8.9.10.11|
|
Name
|
sulphide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( D )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
tosyl hydrazone
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate water
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.O
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.5 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The heterogeneous mixture was stirred rapidly at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 30° C.
|
Type
|
CUSTOM
|
Details
|
for 32 hours
|
Duration
|
32 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (2×0.5 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were then dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica
|
Type
|
WASH
|
Details
|
eluting with 0-25% DCM/petrol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(C2=CC=CC=C2)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 mg | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |